molecular formula C14H24N4O2S B6624652 N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide

N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide

Cat. No.: B6624652
M. Wt: 312.43 g/mol
InChI Key: DFVSZSZQLQDLGE-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole moiety, and a methoxypropyl group. The combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-17(7-3-10-20-2)14(19)18-8-4-12(5-9-18)16-13-15-6-11-21-13/h6,11-12H,3-5,7-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVSZSZQLQDLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC)C(=O)N1CCC(CC1)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction with a suitable thiazole precursor.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction using a methoxypropyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-N-methyl-4-(1,3-thiazol-2-ylamino)piperidine-1-carboxamide derivatives: These compounds have similar structures but may differ in the substitution pattern on the piperidine or thiazole rings.

    Other piperidine-based compounds: Compounds with a piperidine ring but different functional groups attached.

    Thiazole-containing compounds: Compounds with a thiazole ring but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

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